![molecular formula C17H25N3O2 B7639344 1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7639344.png)
1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one, also known as AZD-0328, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a small molecule inhibitor that has been shown to have a high affinity for the protein kinase B (PKB/Akt) enzyme, which plays a critical role in regulating cell growth, survival, and metabolism.
Mechanism of Action
1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one works by binding to the ATP-binding site of PKB/Akt, which prevents its activation and subsequent downstream signaling. This leads to decreased cell survival and proliferation, as well as increased apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of PKB/Akt activity, decreased cell proliferation, increased apoptosis, and inhibition of cancer stem cell growth. In preclinical studies, this compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one is its high specificity for PKB/Akt, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. Additionally, its ability to enhance the efficacy of other chemotherapeutic agents makes it a promising candidate for combination therapy in cancer treatment. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one. One area of focus could be on developing more potent and selective inhibitors of PKB/Akt, which could lead to improved efficacy and reduced toxicity. Additionally, further studies could be conducted to investigate the potential applications of this compound in other diseases and conditions, such as diabetes and neurodegenerative disorders. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in combination with other chemotherapeutic agents in cancer patients.
Synthesis Methods
The synthesis of 1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one involves several steps, starting with the reaction of 8-azaspiro[4.5]decan-8-amine with 3-cyclopropyl-1,2,4-oxadiazol-5-ylpropanal to form the corresponding imine. This intermediate is then reduced using sodium borohydride to give the corresponding amine, which is then acylated with 3-(dimethylamino)propionyl chloride to yield this compound. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. PKB/Akt is known to be overexpressed in many types of cancer, and this compound has been shown to inhibit its activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. Studies have also shown that this compound can enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy in cancer treatment.
properties
IUPAC Name |
1-(8-azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-15(6-5-14-18-16(19-22-14)13-3-4-13)20-11-9-17(10-12-20)7-1-2-8-17/h13H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQHWPNDIZODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCN(CC2)C(=O)CCC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

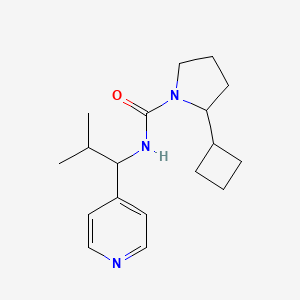
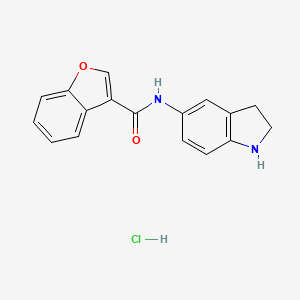
![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)
![1-(cyclopropanecarbonyl)-N-[1-cyclopropyl-2-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7639283.png)
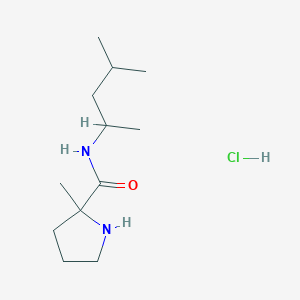
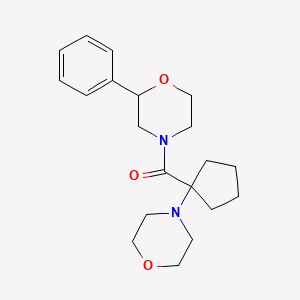
![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639296.png)
![1-Methyl-5-[2-(5-methylthiophen-2-yl)cyclopropanecarbonyl]-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7639302.png)
![6-(4-Cyclopentyl-1,4-diazepan-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B7639309.png)
![N-(dithiophen-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7639316.png)
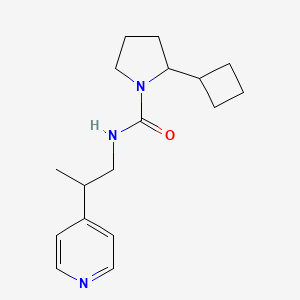
![2-(1,2-oxazol-3-ylmethyl)-5-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7639352.png)
![4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one](/img/structure/B7639381.png)